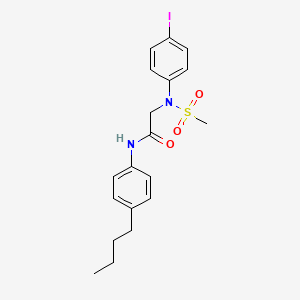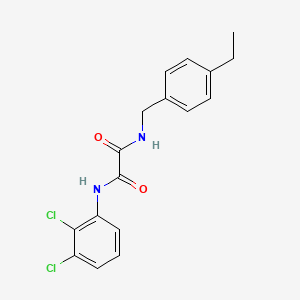![molecular formula C20H25NO3 B4738701 N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide
Vue d'ensemble
Description
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide, commonly known as BAY 59-3074, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized by Bayer AG in 2005 and has since been used in various scientific research applications.
Mécanisme D'action
BAY 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, BAY 59-3074 can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAY 59-3074 are complex and not fully understood. However, studies have shown that it can affect various physiological processes such as appetite regulation, pain perception, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BAY 59-3074 is its high selectivity for the CB1 receptor, which allows for more precise manipulation of this receptor in lab experiments. However, one limitation is that it may not fully replicate the effects of endogenous cannabinoids, which can have more widespread effects on the body.
Orientations Futures
There are several future directions for research involving BAY 59-3074. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to fully understand the biochemical and physiological effects of BAY 59-3074 and its potential therapeutic applications.
Applications De Recherche Scientifique
BAY 59-3074 has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in the treatment of obesity, drug addiction, and other neurological disorders.
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)16-8-10-17(11-9-16)24-13-12-21-19(22)15-6-5-7-18(14-15)23-4/h5-11,14H,12-13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHDSLLIYYDUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4738635.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4738656.png)
![3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4738659.png)
![4-[({[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4738660.png)

![methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4738693.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)

![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)
